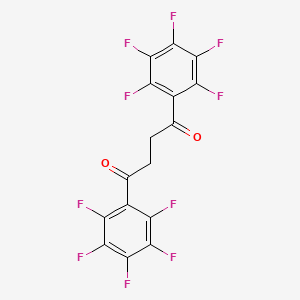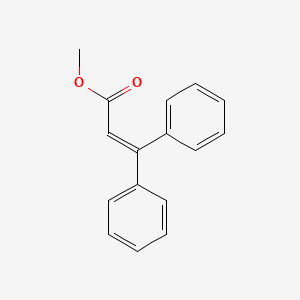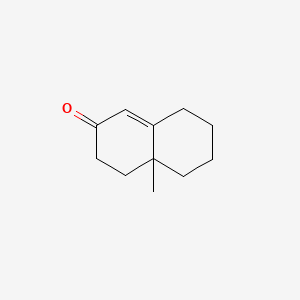
(2E)-3-(2-Methyl-1H-indol-3-YL)-1-phenyl-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(2-Methyl-1H-indol-3-YL)-1-phenyl-2-propen-1-one is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring substituted with a methyl group at the second position and a phenylpropenone moiety at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-Methyl-1H-indol-3-YL)-1-phenyl-2-propen-1-one typically involves the condensation of 2-methylindole with benzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation mechanism.
-
Step 1: Formation of Enolate Ion
- Reactants: 2-methylindole, benzaldehyde
- Conditions: Base (sodium hydroxide or potassium hydroxide), solvent (ethanol or methanol)
- Reaction: The base deprotonates the 2-methylindole to form an enolate ion.
-
Step 2: Aldol Condensation
- The enolate ion attacks the carbonyl carbon of benzaldehyde, leading to the formation of a β-hydroxy ketone intermediate.
- The intermediate undergoes dehydration to yield this compound.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
- Common oxidizing agents: Potassium permanganate, chromium trioxide.
-
Reduction
- Reduction of the carbon-carbon double bond can yield saturated derivatives.
- Common reducing agents: Sodium borohydride, lithium aluminum hydride.
-
Substitution
- The indole ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents.
- Common reagents: Halogens, nitrating agents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated ketones or alcohols.
Substitution: Formation of halogenated, nitrated, or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of various transformations.
Biology
Biological Probes: The compound can be used as a fluorescent probe for studying biological processes.
Enzyme Inhibition:
Medicine
Drug Development: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Pharmacology: It can be used as a lead compound for the development of new pharmaceuticals.
Industry
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of (2E)-3-(2-Methyl-1H-indol-3-YL)-1-phenyl-2-propen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating various biochemical pathways. In the context of its anticancer activity, it may induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways and inhibiting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-3-(1H-Indol-3-YL)-1-phenyl-2-propen-1-one
- (2E)-3-(2-Methyl-1H-indol-3-YL)-1-(4-methoxyphenyl)-2-propen-1-one
- (2E)-3-(2-Methyl-1H-indol-3-YL)-1-(4-chlorophenyl)-2-propen-1-one
Uniqueness
- Structural Features : The presence of a methyl group at the second position of the indole ring distinguishes (2E)-3-(2-Methyl-1H-indol-3-YL)-1-phenyl-2-propen-1-one from other similar compounds.
- Biological Activity : The unique substitution pattern may confer distinct biological activities, making it a valuable compound for drug discovery and development.
Eigenschaften
Molekularformel |
C18H15NO |
|---|---|
Molekulargewicht |
261.3 g/mol |
IUPAC-Name |
(E)-3-(2-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C18H15NO/c1-13-15(16-9-5-6-10-17(16)19-13)11-12-18(20)14-7-3-2-4-8-14/h2-12,19H,1H3/b12-11+ |
InChI-Schlüssel |
AMSSLXLQAYRURV-VAWYXSNFSA-N |
Isomerische SMILES |
CC1=C(C2=CC=CC=C2N1)/C=C/C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1)C=CC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3-Methyl-4-(1-pyrrolidinyl)benzylidene]-3-propyl-2-thioxo-4-imidazolidinone](/img/structure/B11949717.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-4-[(4-methylbenzyl)oxy]benzohydrazide](/img/structure/B11949719.png)


![4-[(3,5-dichlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11949757.png)




![Tricyclo[4.3.3.0.(1,6)]dodecan-8,11-dione](/img/structure/B11949783.png)

![Bicyclo[5.2.1]decan-10-one](/img/structure/B11949802.png)


